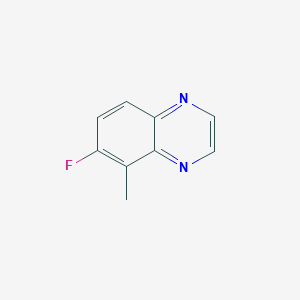
6-Fluoro-5-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoxaline structure enhances its biological activity and chemical stability, making this compound a compound of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylquinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-fluoroaniline with 1,2-dicarbonyl compounds such as glyoxal or diketones in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires refluxing in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
6-Fluoro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
6-Fluoro-5-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is used in the development of new antimicrobial agents.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including anticancer and anti-inflammatory drugs.
作用机制
The mechanism of action of 6-Fluoro-5-methylquinoxaline involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death . The incorporation of the fluorine atom enhances the compound’s binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- 6-Fluoroquinoline
- 5-Methylquinoxaline
- 6-Fluoro-4-hydroxyquinoline
- 6-Fluoro-2-methylquinoline
Comparison
6-Fluoro-5-methylquinoxaline is unique due to the presence of both a fluorine atom and a methyl group on the quinoxaline ring. This combination enhances its biological activity and chemical stability compared to similar compounds. For example, 6-Fluoroquinoline lacks the methyl group, which may result in different biological properties. Similarly, 5-Methylquinoxaline does not have the fluorine atom, which can affect its chemical reactivity and stability .
属性
分子式 |
C9H7FN2 |
|---|---|
分子量 |
162.16 g/mol |
IUPAC 名称 |
6-fluoro-5-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
InChI 键 |
OUSISOACRKUKRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=NC=CN=C12)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


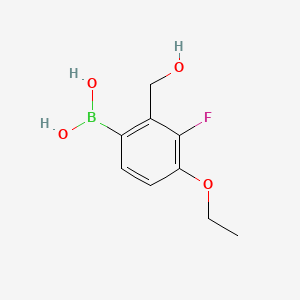
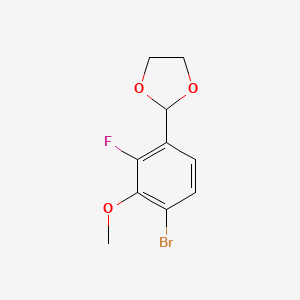
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
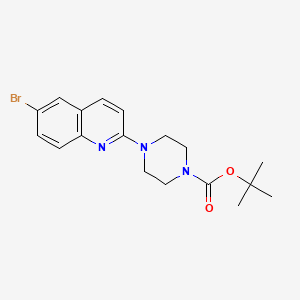
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
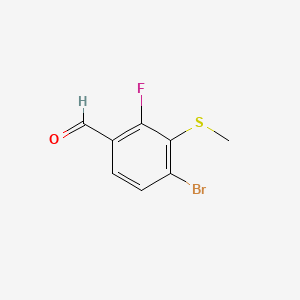
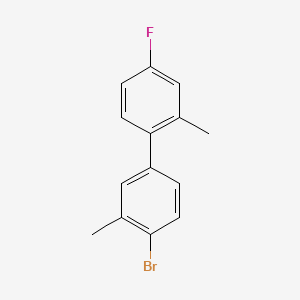
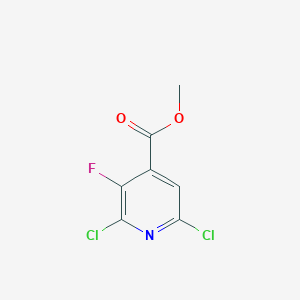
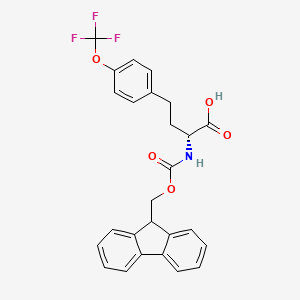
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
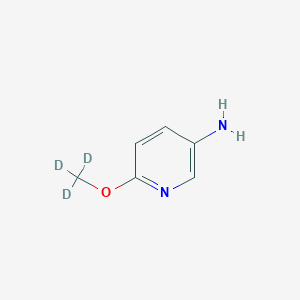
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)

